1-Chloro-2,2-dimethoxypropane
Description
Systematic Nomenclature of 1-Chloro-2,2-dimethoxypropane
The name this compound is derived following the systematic rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention can be deconstructed as follows:
Parent Chain : The suffix "-propane" indicates that the longest continuous carbon chain in the molecule consists of three carbon atoms.
Substituents : The molecule contains three substituents attached to this propane (B168953) backbone:
One chlorine atom, denoted by the prefix "chloro-".
Two methoxy (B1213986) groups (-OCH₃), denoted by the prefix "dimethoxy-".
Locants : Numerical prefixes assign the position of each substituent along the carbon chain. The chain is numbered to give the substituents the lowest possible locants.
The chlorine atom is located on carbon-1 (C1), hence "1-Chloro-".
Both methoxy groups are located on carbon-2 (C2), hence "2,2-dimethoxy-".
Combining these components yields the unambiguous systematic name: This compound .
| Component | Description | Example in Compound |
|---|---|---|
| Parent Alkane | The longest continuous chain of carbon atoms. | Propane (3 carbons) |
| Substituent | An atom or group of atoms replacing a hydrogen atom on the parent chain. | Chloro (-Cl), Methoxy (-OCH₃) |
| Prefix | Indicates the type and number of substituents. | Chloro-, Dimethoxy- |
| Locant | A number indicating the position of a substituent on the parent chain. | 1-Chloro, 2,2-dimethoxy |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,2-dimethoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKKWGMMSYGKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 2,2 Dimethoxypropane
Direct Synthetic Routes
Direct synthetic approaches to 1-Chloro-2,2-dimethoxypropane, such as the simultaneous chlorination and acetalization of a simple propane (B168953) derivative, are not the principal methods described in the scientific literature. The more established routes involve the modification of a precursor that already contains either the chloro- or the carbonyl functional group.
Acetalization Reactions
Acetalization is a fundamental reaction in organic synthesis for the protection of carbonyl groups. unito.it In the context of this compound synthesis, this involves the reaction of a ketone with an alcohol in the presence of an acid catalyst. unito.it The general mechanism for acid-catalyzed acetal (B89532) formation proceeds through the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Nucleophilic attack by an alcohol molecule then forms a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates an oxonium ion. A second alcohol molecule then attacks this ion, and after deprotonation, the final acetal is formed. unito.it
This reaction is reversible, and to favor the formation of the acetal, water is typically removed from the reaction mixture as it is formed. unito.it
Halogenation Approaches
The synthesis of this compound via direct halogenation of 2,2-dimethoxypropane (B42991) is not a commonly reported method. This approach would involve the selective chlorination at the C1 position of the propane backbone. Such a reaction would likely face challenges in controlling the regioselectivity, potentially leading to a mixture of chlorinated products.
Synthesis from Precursors
The most prevalent and efficient methods for the synthesis of this compound involve the use of readily available precursors that are then chemically modified to yield the target compound.
Functionalization of Propane Derivatives
The synthesis of this compound starting from a simple propane derivative that is subsequently functionalized with both a chloro group and a dimethoxy acetal is not a primary synthetic strategy. The more direct approach is to start with a precursor that already possesses one of the required functionalities.
Derivatization of Halogenated Alcohols or Carbonyls
The derivatization of a halogenated carbonyl compound is the most direct and widely utilized method for the synthesis of this compound. The key precursor for this synthesis is 1-chloro-2-propanone, commonly known as chloroacetone (B47974). wikipedia.org
The synthesis is achieved through the acid-catalyzed acetalization of chloroacetone with methanol (B129727). unito.it Another effective reagent for this transformation is trimethyl orthoformate, which can act as both the alcohol source and a dehydrating agent to drive the reaction to completion. orgsyn.org
A one-pot synthesis method for α-chloroketone dimethyl acetals has been developed, which involves the reaction of a ketone with an ammonium (B1175870) chloride as the chlorine source and potassium monoperoxysulfate as an oxidant in the presence of trimethyl orthoformate in methanol at room temperature. chemicalbook.com This method can be applied to ketones with electron-withdrawing groups on an aryl ring, yielding the corresponding α-chloroketone dimethyl acetals in moderate to good yields. chemicalbook.com
Catalytic Strategies in Synthesis
The synthesis of this compound via the acetalization of chloroacetone is heavily reliant on the use of catalysts to facilitate the reaction. A variety of catalysts, primarily acidic in nature, have been employed for acetalization reactions. mdpi.com
Commonly used catalysts include:
Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts for acetalization. nih.govwikipedia.org
Solid Acids: To overcome the corrosive nature of mineral acids, solid acid catalysts are often used. These include ion-exchange resins like Amberlyst-15, zeolites, and montmorillonite (B579905) clays. mdpi.com These catalysts offer the advantages of easier separation from the reaction mixture and potential for recycling.
Lewis Acids: Lewis acids can also catalyze acetal formation.
Organocatalysts: More recently, organocatalysts have been explored for acetalization reactions.
The choice of catalyst can influence the reaction rate and yield. For instance, in the acetalization of glycerol (B35011) with acetone, the conversion was found to decrease in the series H₂SO₄ > p-toluenesulfonic acid > Amberlyst-15 > methanesulfonic acid, with sulfuric acid showing the highest conversion. mdpi.com
Below is an interactive data table summarizing various catalysts used in acetalization reactions that are analogous to the synthesis of this compound.
| Catalyst | Substrate Example | Reagent | Typical Conditions | Yield |
| Sulfuric Acid | Acetone | Methanol | 15°C, 2 hours | 90% nih.gov |
| Solid Acid | Acetone | Methanol | 25°C, 1 hour | 92% nih.gov |
| Molecular Sieve-4A | Acetone | Methanol | -25°C, 5 hours | 93% nih.gov |
| Iodobenzene dichloride | Various ketones | Ethylene (B1197577) glycol | Room temperature | High yields orgsyn.org |
| Ammonium Chloride/Oxone® | Ketones | Trimethyl orthoformate | Room temperature | Moderate to good chemicalbook.com |
Optimization of Reaction Conditions and Yields
The synthesis of this compound, an α-chloro ketal, is a process where the optimization of reaction conditions plays a pivotal role in maximizing product yield and purity. Research into the synthesis of analogous α-chloroketone dimethyl acetals provides significant insights into the key parameters that can be manipulated to enhance the efficiency of the reaction. These parameters primarily include the choice of chlorinating agent, the role of the ketalizing agent, the influence of catalysts, and the reaction medium.
A one-pot synthesis approach for α-chloroketone dimethyl acetals, which is structurally analogous to the formation of this compound, has been developed, offering a streamlined and efficient pathway from the corresponding ketone. researchgate.net This methodology underscores the importance of a careful selection of reagents to achieve desirable yields under mild conditions.
Detailed research findings indicate that a combination of Oxone® as an oxidant and a chloride salt, such as ammonium chloride, in methanol can effectively chlorinate and ketalize a ketone in a single step. The optimization of this process involves varying the chloride source to determine its effect on the product yield.
The following data table, derived from studies on analogous α-chloroketone dimethyl acetals, illustrates the impact of different chloride sources on the reaction yield. researchgate.net
Table 1: Effect of Different Chloride Sources on the Yield of α-Chloroketone Dimethyl Acetals
| Entry | Chloride Source (Equivalents) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| 1 | NH4Cl (2.0) | 2 | 85 |
| 2 | LiCl (2.0) | 2 | 82 |
| 3 | CaCl2 (2.0) | 2 | 75 |
| 4 | MgCl2 (2.0) | 2.5 | 73 |
| 5 | AlCl3 (2.0) | 3 | 70 |
| 6 | KCl (2.0) | 2 | 54 |
| 7 | NaCl (2.0) | 2 | 40 |
From the data presented, ammonium chloride (NH4Cl) and lithium chloride (LiCl) emerge as the most effective chloride sources, providing the highest yields in the shortest reaction times. The selection of the appropriate chloride salt is, therefore, a critical optimization parameter.
The reaction is typically performed at room temperature, indicating that the process is energetically efficient and avoids the need for heating or cooling, which can be advantageous for industrial-scale production. The mild reaction conditions also contribute to the selectivity of the reaction, minimizing the formation of byproducts.
Reactivity and Mechanistic Investigations of 1 Chloro 2,2 Dimethoxypropane
Reactions Involving the Acetal (B89532) Moiety
The 2,2-dimethoxypropane (B42991) unit, an acetal, is susceptible to reactions typical of this functional group, primarily involving cleavage of the carbon-oxygen bonds under acidic conditions.
Acid-Catalyzed Hydrolysis Pathways
Acetal hydrolysis is a well-established acid-catalyzed process that converts the acetal back to its parent carbonyl compound and alcohol. In the case of 1-chloro-2,2-dimethoxypropane, this reaction yields chloroacetone (B47974) and methanol (B129727). The mechanism of this reaction is generally understood to proceed through a series of reversible steps.
The initial step involves the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst, creating a good leaving group (methanol). Subsequent departure of methanol results in the formation of a resonance-stabilized oxocarbenium ion. This cation is then attacked by a water molecule, a nucleophile present in the aqueous acidic medium. A final deprotonation step regenerates the acid catalyst and yields the hemiacetal, which is in equilibrium with the final products: chloroacetone and a second molecule of methanol.
Transacetalization Reactions with Various Substrates
Transacetalization is a process where an existing acetal reacts with a different alcohol or diol under acidic conditions to form a new acetal. This reaction is driven by the equilibrium, which can be shifted by using an excess of the new alcohol or by removing one of the products. For this compound, transacetalization with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid, would lead to the formation of a cyclic acetal, 2-(chloromethyl)-2-methyl-1,3-dioxolane.
The mechanism is analogous to that of hydrolysis, with the diol acting as the nucleophile instead of water. The reaction proceeds through the formation of the same oxocarbenium ion intermediate, which is then trapped by the diol. This reaction is particularly useful for installing a different acetal protecting group. The formation of cyclic acetals from diols is often favored due to the chelate effect.
Kinetic studies on the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane have shown that the reaction can proceed efficiently under mild conditions with an acid catalyst. researchgate.net
Formation of Enol Ethers and Related Eliminations
Under certain conditions, acetals can undergo elimination reactions to form enol ethers. This transformation typically requires a strong base or can proceed through acid-catalyzed pathways. For this compound, treatment with a strong base could potentially lead to the formation of 1-chloro-2-methoxyprop-1-ene through the elimination of methanol.
Alternatively, acid-catalyzed elimination is also a possibility. Protonation of one of the methoxy groups, followed by the loss of methanol, generates an oxocarbenium ion. A subsequent deprotonation at the adjacent carbon can yield the enol ether. The formation of enol ethers from acetals is a known synthetic strategy, often utilized in organic synthesis. wikipedia.org The reactivity of enol ethers is distinct from that of simple alkenes due to the electron-donating nature of the alkoxy group, making them susceptible to attack by electrophiles. wikipedia.orgnih.gov
Reactions Involving the Chloromethyl Group
The chloromethyl group in this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)
Nucleophilic substitution at the primary carbon of the chloromethyl group can theoretically proceed through either an S(_N)1 or S(_N)2 mechanism. However, the structure of this compound strongly influences the preferred pathway.
The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (chloride). This is a one-step, concerted process. Primary alkyl halides generally favor the S(_N)2 pathway due to minimal steric hindrance around the reaction center. libretexts.org
The S(_N)1 mechanism, on the other hand, involves the formation of a carbocation intermediate in a rate-determining step, followed by a rapid attack by the nucleophile. Primary carbocations are highly unstable, making the S(_N)1 pathway generally unfavorable for primary alkyl halides unless there is a stabilizing factor, such as resonance or neighboring group participation. wikipedia.org
In the case of this compound, the primary nature of the chloride would suggest a preference for the S(_N)2 pathway. However, the presence of the adjacent bulky 2,2-dimethoxypropyl group introduces significant steric hindrance, which can dramatically slow down the rate of an S(_N)2 reaction.
There is also the possibility of neighboring group participation by one of the acetal oxygen atoms, which could lead to an anchimerically assisted pathway that might have characteristics of both S(_N)1 and S(_N)2 reactions. Such participation can lead to the formation of a cyclic oxonium ion intermediate, which is then opened by the nucleophile. nih.govingentaconnect.comnih.goveurekaselect.comresearchgate.net
The gem-dimethoxy groups, along with the methyl group on the same carbon, create a neopentyl-like environment at the carbon adjacent to the chloromethyl group. Neopentyl halides are well-known for their extremely slow S(_N)2 reaction rates due to severe steric hindrance that prevents the backside attack of the nucleophile. libretexts.org
Theoretical studies and experimental data on related systems have quantified the significant impact of steric bulk on S(_N)2 reaction barriers. nih.govnih.gov The steric hindrance in this compound is expected to be substantial, leading to a significantly reduced rate of S(_N)2 reactions.
For example, the relative rates of S(_N)2 reactions decrease dramatically with increasing steric bulk at the (\beta)-carbon. While specific kinetic data for this compound is scarce, data for analogous neopentyl systems can provide a qualitative understanding.
Relative Rates of S(_N)2 Reactions for Various Alkyl Bromides with a Common Nucleophile
| Alkyl Bromide | Structure | Relative Rate |
|---|---|---|
| Methyl bromide | CH(_3)Br | 30 |
| Ethyl bromide | CH(_3)CH(_2)Br | 1 |
| Isopropyl bromide | (CH(_3))(_2)CHBr | 0.02 |
| Neopentyl bromide | (CH(_3))(_3)CCH(_2)Br | 0.00001 |
The extremely low reactivity of neopentyl bromide highlights the profound impact of steric hindrance. Given the structural similarity, this compound is expected to exhibit similarly low reactivity in S(_N)2 reactions.
While the S(_N)1 pathway is generally disfavored for primary halides, the severe steric hindrance impeding the S(_N)2 reaction might allow for S(_N)1-type reactions to occur under forcing conditions, especially in polar, non-nucleophilic solvents. However, the formation of the primary carbocation would still be a high-energy process. Solvolysis studies of neopentyl chloroformate have shown that rearrangement can occur in highly ionizing, non-nucleophilic solvents, suggesting the possibility of carbocationic intermediates. nih.govnih.govsigmaaldrich.comdntb.gov.ua In the case of this compound, a 1,2-hydride or 1,2-methide shift in the initially formed primary carbocation could lead to a more stable tertiary carbocation, which would then be trapped by the nucleophile.
Potential Products from Nucleophilic Substitution of this compound
| Reaction Pathway | Intermediate | Product |
|---|---|---|
| S(_N)2 | Pentacoordinate Transition State | 1-Nu-2,2-dimethoxypropane |
| S(_N)1 with Rearrangement | Primary Carbocation -> Tertiary Carbocation | 2-Nu-2-methoxy-3-methylbutane (after potential further reaction) |
Intermolecular and Intramolecular Nucleophilic Attacks
Nucleophilic substitution reactions of this compound can proceed through either intermolecular or intramolecular pathways, depending on the nature of the nucleophile and the reaction conditions.
Intermolecular Nucleophilic Attacks: In an intermolecular reaction, an external nucleophile displaces the chloride leaving group. Due to the primary nature of the alkyl chloride, the S(_N)2 mechanism is generally favored. This involves a backside attack on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.
However, the presence of the bulky gem-dimethyl group on the adjacent carbon atom introduces significant steric hindrance. This bulkiness can impede the approach of the nucleophile, thereby slowing down the rate of a direct S(_N)2 reaction. Common nucleophiles such as hydroxides, alkoxides, and amines can participate in these reactions, although potentially requiring more forcing conditions compared to less hindered primary alkyl halides.
Intramolecular Nucleophilic Attacks and Neighboring Group Participation: The acetal functional group in this compound can play a crucial role in its reactivity through intramolecular nucleophilic attack, a phenomenon known as neighboring group participation (NGP). One of the lone pairs of electrons on an oxygen atom of the dimethoxy group can act as an internal nucleophile, displacing the chloride ion.
| Reaction Type | Description | Key Intermediates | Factors Influencing Pathway |
| Intermolecular S(_N)2 | Direct displacement of the chloride ion by an external nucleophile. | Pentacoordinate transition state | Steric hindrance from the gem-dimethyl group, strength of the nucleophile. |
| Intramolecular (NGP) | Internal attack by an acetal oxygen to displace the chloride. | Cyclic oxonium ion | Conformation of the molecule, solvent polarity. |
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions of this compound typically compete with nucleophilic substitution, especially in the presence of strong, sterically hindered bases. These reactions lead to the formation of a carbon-carbon double bond.
The primary nature of the substrate generally disfavors the E1 pathway, which proceeds through a carbocation intermediate. Primary carbocations are inherently unstable, making their formation energetically unfavorable. Therefore, the E2 pathway is the more probable mechanism for elimination.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, while the leaving group departs simultaneously. For this compound, the β-carbon is the quaternary carbon of the gem-dimethyl group. A critical requirement for an E2 reaction is the anti-periplanar arrangement of the abstracted proton and the leaving group. However, in this compound, there are no hydrogen atoms on the β-carbon. This structural feature prevents a standard E2 elimination from occurring.
Despite the absence of β-hydrogens for a typical E2 reaction, the formation of unsaturated products from this compound can be envisaged under specific conditions that might promote rearrangement or alternative elimination pathways, although such reactions are not commonly reported for this specific substrate. Hypothetically, under strongly basic conditions, a rearrangement could precede elimination, or alternative, more complex mechanisms could be at play.
Research on analogous α-haloacetals indicates that the formation of unsaturated acetals is a potential outcome. For instance, treatment with a strong base could, in principle, lead to the formation of 2,2-dimethoxy-1-propene, though the mechanism would not be a standard E2 elimination.
| Pathway | Likelihood for this compound | Reasoning | Potential Product |
| E1 | Very Unlikely | Formation of an unstable primary carbocation. | 2,2-dimethoxy-1-propene (hypothetical) |
| E2 | Very Unlikely | No β-hydrogens available for abstraction. | N/A |
Reductive Dehalogenation Strategies
Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. This transformation can be achieved using various reducing agents and methodologies.
Common strategies for the reductive dehalogenation of alkyl halides that could be applied to this compound include:
Hydride Reagents: Reagents such as lithium aluminum hydride (LiAlH(_4)) or tributyltin hydride (Bu(_3)SnH) are effective for the reduction of alkyl halides. The mechanism with Bu(_3)SnH typically involves a free-radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN).
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This is a common and clean method for dehalogenation.
Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) can also effect the reductive cleavage of the carbon-halogen bond.
The choice of method would depend on the desired chemoselectivity and the compatibility with other functional groups in more complex molecules. For this compound, the acetal group is generally stable to these reducing conditions.
Interplay Between the Chloro and Acetal Functional Groups
The proximate positioning of the chloro and acetal functionalities in this compound leads to interesting chemical behavior, particularly concerning selectivity in reactions and the potential for sequential transformations.
Chemoselectivity in Multifunctional Reactions
In reactions involving molecules with multiple functional groups, chemoselectivity—the preferential reaction of one functional group over another—is a key consideration. For this compound, the primary alkyl chloride is generally more reactive towards nucleophiles and reducing agents than the acetal group.
The acetal is stable under neutral and basic conditions but is labile in the presence of acid. Therefore, reactions performed under basic or neutral conditions would be expected to selectively target the C-Cl bond, leaving the acetal intact. For example, reaction with a nucleophile in the presence of a non-acidic solvent would likely result in substitution at the chlorinated carbon without affecting the acetal.
| Reaction Condition | Reactive Site | Rationale |
| Basic/Neutral | C-Cl bond | Acetal is stable; C-Cl is susceptible to nucleophilic attack or reduction. |
| Acidic | Acetal group | Acetal hydrolysis is catalyzed by acid. |
Tandem and Cascade Reaction Sequences
The dual functionality of this compound makes it a potential substrate for tandem or cascade reactions, where a single reaction event initiates a sequence of transformations.
A hypothetical cascade reaction could be initiated by the reaction of the chloro group. For example, a nucleophilic substitution could introduce a new functional group that subsequently reacts with the acetal. Alternatively, an acid-catalyzed reaction could first hydrolyze the acetal to reveal a ketone, which could then participate in subsequent reactions, possibly involving the chloro group or its substitution product.
While specific, well-documented tandem or cascade reactions starting from this compound are not abundant in the literature, its structure suggests potential for such synthetic strategies. For instance, a reaction with a bifunctional nucleophile could lead to an initial substitution at the chlorine-bearing carbon, followed by an intramolecular reaction involving the acetal or its hydrolyzed form.
Reaction Stereochemistry and Enantioselective Transformations of this compound
The stereochemical outcomes of reactions involving this compound and the potential for enantioselective transformations are dictated by the substitution and elimination pathways it undergoes, as well as the influence of chirality in related structures. While specific research on the stereochemistry of this compound is limited in publicly available literature, its reactivity can be inferred from the well-established principles of reaction mechanisms for analogous neopentyl-type halides.
Stereochemical Outcomes of Substitution and Elimination
Substitution and elimination reactions of this compound present interesting stereochemical questions due to its sterically hindered neopentyl-like structure.
Substitution Reactions:
Substitution reactions at the primary carbon of this compound are expected to be slow due to the significant steric hindrance posed by the adjacent quaternary carbon. Direct S(_N)2 reactions are generally disfavored for neopentyl-type substrates. However, when substitution does occur, it often proceeds with a high degree of stereochemical control.
Studies on analogous chiral neopentyl systems have demonstrated that nucleophilic displacement can proceed with a significant degree of inversion of configuration. For instance, the displacement of the tosyl group in chiral neopentyl-1-d tosylate by acetate (B1210297) has been shown to occur with approximately 85% inversion of configuration. This suggests that even in sterically congested environments, a backside attack, characteristic of the S(_N)2 mechanism, can be a major pathway.
It is important to note that competing reaction pathways, such as those involving carbocation rearrangements (S(_N)1-type), could lead to a loss of stereochemical integrity, resulting in racemic or diastereomeric mixtures. However, the formation of a primary carbocation from this compound is highly unfavorable.
Elimination Reactions:
Elimination reactions of this compound, typically proceeding through an E2 mechanism, are also governed by strict stereochemical requirements. The E2 mechanism necessitates an anti-periplanar arrangement of the departing leaving group (chloride) and a β-hydrogen. This geometric constraint dictates which stereoisomer of the resulting alkene is formed.
In acyclic systems like this compound, rotation around the carbon-carbon single bond allows for the necessary anti-periplanar conformation to be achieved. The stereochemical outcome will depend on the relative energies of the transition states leading to the possible alkene products. Generally, the transition state that minimizes steric interactions will be favored, often leading to the more stable (E)-alkene.
The presence of two methyl groups on the β-carbon of this compound means that elimination will lead to the formation of 1,1-dimethoxy-2-methylpropene. Due to the geminal dimethyl groups, (E)/(Z) isomerism is not possible for this specific product. However, if the methyl groups were replaced with different substituents, the stereochemical outcome would be highly dependent on the conformational preferences of the substrate during the E2 elimination.
A summary of expected stereochemical outcomes for analogous systems is presented in the table below.
| Reaction Type | Substrate Type | Typical Stereochemical Outcome |
| Substitution (S(_N)2-like) | Chiral Neopentyl Analogue | Predominantly Inversion of Configuration |
| Elimination (E2) | Acyclic Alkyl Halide | Formation of (E)-alkene favored (if applicable) |
Asymmetric Induction in Reactions of Related Chiral Analogues
While this compound itself is achiral, the introduction of a chiral center elsewhere in the molecule or the use of chiral reagents can lead to asymmetric induction in its reactions. The principles of asymmetric synthesis, including the use of chiral auxiliaries, catalysts, and reagents, are well-established and can be applied to systems related to this compound.
Use of Chiral Auxiliaries:
A common strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary can direct the stereochemical course of a reaction, leading to the preferential formation of one enantiomer or diastereomer. For instance, if a chiral alcohol were used to form a mixed acetal analogous to this compound, the chiral auxiliary could influence the facial selectivity of subsequent reactions at a prochiral center within the molecule.
Diastereoselective Reactions of Chiral Ketal and Acetal Derivatives:
Research on diastereoselective reactions of chiral ketals and acetals provides insight into the potential for asymmetric induction in systems related to this compound. Chiral acetals derived from enantiomerically pure diols or alcohols can effectively control the stereochemistry of various transformations, including additions to carbonyl groups and cyclization reactions. The chiral environment created by the acetal can favor the approach of a reagent from one face of the molecule over the other, leading to a high degree of diastereoselectivity.
For example, the diastereoselective reactions of chiral 2,2-dimethoxypropane derivatives have been utilized in the synthesis of complex molecules. The acetal moiety can serve as a stereodirecting group, influencing the outcome of reactions at nearby functional groups.
The table below outlines some general approaches to achieving asymmetric induction in related systems.
| Method | Description |
| Chiral Auxiliary | A chiral moiety is temporarily incorporated into the substrate to control the stereochemistry of a reaction. |
| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a chiral environment that favors the formation of one enantiomer. |
| Chiral Reagent | An enantiomerically pure reagent is used to introduce a new stereocenter with a specific configuration. |
Applications in Synthetic Organic Chemistry
As a Synthetic Building Block for Complex Molecules
As a functionalized propane (B168953) derivative, 1-Chloro-2,2-dimethoxypropane possesses multiple reactive sites: a primary alkyl chloride and an acetal (B89532). This bifunctionality theoretically allows it to act as a three-carbon (C3) building block in the synthesis of more complex molecular architectures. The primary chloride is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. The dimethoxy acetal can be hydrolyzed under acidic conditions to reveal a ketone.
However, specific, documented examples of its use in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in the literature.
Precursor for the Generation of Reactive Intermediates
The structure of this compound suggests it could be a precursor to several types of reactive intermediates.
Carbocation Formation: In the presence of a Lewis acid, the acetal moiety could be activated, potentially leading to the formation of an oxocarbenium ion.
Carbene/Carbenoid Generation: Although less common for this specific structure, treatment with a strong base could potentially lead to α-elimination of HCl to form a carbene, though this pathway is speculative.
Radical Intermediates: Standard radical initiation conditions could induce homolytic cleavage of the C-Cl bond, generating a primary radical species that could participate in subsequent bond-forming reactions.
Despite these theoretical possibilities, dedicated studies on the generation and trapping of reactive intermediates specifically from this compound are not widely reported.
Role in Protecting Group Strategies (Conceptual Framework)
The acetal group is a classic protecting group for carbonyls. Conceptually, this compound could be viewed within this context, although its direct use as a protecting agent is not standard practice compared to simpler acetals.
The protection of vicinal diols is typically achieved using reagents like 2,2-dimethoxypropane (B42991) or acetone to form a cyclic acetonide (a 1,3-dioxolane ring). This compound is an acyclic acetal and is not structured to directly form the requisite cyclic protecting group with a diol. Therefore, it is not employed as a reagent for this purpose.
The 2,2-dimethoxypropane portion of the molecule represents a protected carbonyl group (specifically, a protected acetone). The chloro-methyl substituent offers a handle for chemical modification. In theory, a synthetic sequence could involve a reaction at the C1 position (e.g., nucleophilic substitution) while the carbonyl at C2 remains masked. Subsequent deprotection via acid-catalyzed hydrolysis would then unmask the ketone functionality. This strategy allows the chloro-ketone synthon to be used in reactions where the ketone might otherwise interfere, such as with Grignard or organolithium reagents.
Table 1: Conceptual Synthetic Utility
| Functional Group | Potential Transformation | Subsequent Reaction |
|---|---|---|
| Primary Chloride | Nucleophilic Substitution (e.g., with NaN3, NaCN) | Further functional group manipulation |
Utility in Heterocycle Synthesis
The bifunctional nature of this compound provides a basis for its potential use in synthesizing heterocyclic systems. A common strategy for heterocycle formation involves the reaction of a bifunctional molecule with another reagent to close a ring. For instance, reaction with a dinucleophile such as a hydrazine, hydroxylamine, or amidine could conceptually lead to the formation of various five- or six-membered heterocycles after unmasking the ketone. However, published, optimized methods detailing the use of this compound as a key starting material for specific classes of heterocycles are not prevalent.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., DFT Studies)
Electronic structure calculations, such as those using Density Functional Theory (DFT), would be employed to understand the distribution of electrons within the 1-Chloro-2,2-dimethoxypropane molecule. These calculations could determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. This information provides insights into the molecule's reactivity and intermolecular interactions. For example, DFT calculations have been successfully used to determine the structures and charge distributions of other halogenated anesthetics. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods are a powerful tool for investigating the pathways of chemical reactions. For this compound, these studies could model its behavior in reactions such as nucleophilic substitution. schoolwires.net By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.
Conformational Analysis and Energetic Profiles
This compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation between them. chemistrysteps.comstereoelectronics.orgchemistrysteps.com Computational chemistry tools can calculate the potential energy surface of the molecule as a function of its dihedral angles. studysmarter.co.uk This analysis would reveal the most stable conformation of this compound and the relative populations of different conformers at a given temperature. For propane (B168953) and its derivatives, the staggered conformations are typically the most stable. stereoelectronics.org
Prediction of Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, methods like GIAO DFT could be used to predict its 1H and 13C NMR chemical shifts. researchgate.net Similarly, vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be calculated. These computational predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions. Machine learning approaches are also becoming increasingly accurate for the prediction of NMR spectra. mdpi.com
Derivatives and Analogues of 1 Chloro 2,2 Dimethoxypropane
Synthesis of Substituted 1-Halo-2,2-dimethoxypropane Derivatives
The synthesis of substituted 1-halo-2,2-dimethoxypropane derivatives can be achieved through various halogenation strategies, often adapted from general organic synthesis methodologies. While direct synthetic routes for a wide range of substituted 1-chloro-2,2-dimethoxypropane derivatives are not extensively documented, analogous preparations for other classes of compounds provide insight into potential synthetic pathways.
For instance, the introduction of bromine or iodine can be accomplished using N-haloimide reagents. A rapid and environmentally friendly method involves reacting readily available N-chloro derivatives with inorganic bromide or iodide salts to generate the corresponding N-bromo and N-iodo imides in situ or as stable, isolated reagents. nih.gov This approach has proven effective for a variety of substrates, including chloro-hydantoins, chloro-imides, and chloro-sulfonamides, affording the bromo- and iodo-analogues in high yields (>80-97%). nih.gov This strategy could potentially be adapted for the halogen exchange of this compound or its derivatives.
Direct bromination of activated positions is often accomplished using N-bromosuccinimide (NBS). In the synthesis of halo-substituted alkylthiophenes, for example, NBS is a key reagent for introducing bromine atoms onto the thiophene (B33073) ring under mild conditions. researchgate.net This electrophilic halogenation method is a cornerstone of organic synthesis and could be applied to substrates containing the 2,2-dimethoxypropane (B42991) moiety, provided a suitable position for substitution exists.
Furthermore, the synthesis of di-halogenated analogues, such as 1,3-dichloro-2,2-dimethoxypropane, demonstrates that multiple halogen atoms can be incorporated into the molecular structure. chemscene.com The synthesis of complex, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine highlights the possibility of creating multifunctional building blocks where each halogen can be addressed with selective chemistry. nih.gov
Reactivity and Applications of Related Bromo- and Iodo- Analogues
The substitution of chlorine with bromine or iodine in the 1-halo-2,2-dimethoxypropane structure significantly influences its reactivity, primarily due to the differences in leaving group ability (I > Br > Cl). These heavier halogen analogues serve as valuable intermediates in organic synthesis.
1-Bromo-2,2-dimethoxypropane is a commercially available reagent that has been utilized in the synthesis of complex molecules such as coronene (B32277) and dicarbonyl(η⁵-cyclopentadienyl)(η¹-2-methoxyallyl)iron. sigmaaldrich.com Its reactivity is heavily influenced by its neopentyl-like structure. The carbon atom bonded to the bromine is sterically hindered by the adjacent quaternary carbon bearing two methoxy (B1213986) groups. This steric bulk makes nucleophilic substitution via an Sₙ2 mechanism, which requires a backside attack, difficult. pearson.comquora.com
Simultaneously, an Sₙ1 reaction is also disfavored because it would proceed through a primary carbocation, which is inherently unstable. quora.com While the oxygen atoms of the methoxy groups might offer some electronic stabilization, the steric hindrance remains a dominant factor, limiting its general utility in simple substitution reactions.
1-Iodo-2,2-dimethoxypropane and related iodo-analogues are expected to be more reactive than their chloro and bromo counterparts due to the excellent leaving group ability of the iodide ion. This enhanced reactivity makes them suitable for reactions that are sluggish with other halides, such as palladium-catalyzed cross-coupling and carbonylation reactions. rsc.org For example, palladium-catalyzed carbonylation of iodo-dienes has been successfully used to synthesize various carboxylates, demonstrating the utility of iodo-compounds in forming new carbon-carbon bonds under relatively mild conditions. rsc.org The higher reactivity of iodo-compounds makes them particularly useful, as seen with N-iodo imides, which are more potent halogenating agents than their N-bromo or N-chloro counterparts. nih.gov
Structural Modifications and Their Impact on Reactivity and Selectivity
Structural modifications to the 1-halo-2,2-dimethoxypropane framework, either at the halogenated carbon, the quaternary center, or the alkoxy groups, have a profound impact on the molecule's reactivity and the selectivity of its transformations.
The most significant structural feature is the neopentyl-like arrangement, where the halogen is on a carbon adjacent to a quaternary center. As discussed for 1-bromo-2,2-dimethylpropane, this steric hindrance severely impedes standard Sₙ2 and Sₙ1 reaction pathways. pearson.comquora.com This inherent low reactivity can be an advantage, allowing for selective reactions at other sites in a complex molecule, but it also necessitates harsher conditions or alternative catalytic cycles to achieve substitution at the primary carbon.
The presence of alkoxy groups can also exert significant control over reaction outcomes. In acetal (B89532) chemistry, neighboring alkoxy groups can participate in reactions, leading to high diastereoselectivity in nucleophilic substitutions. nih.gov This occurs through the formation of cyclic oxonium ion intermediates, which can shield one face of the molecule, directing the incoming nucleophile to the opposite face. This participation can be so influential that it leads to an increase in selectivity with increasing reactivity, a phenomenon that seemingly violates the reactivity-selectivity principle. nih.gov The electrostatic stabilization provided by a nearby alkoxy group can accelerate the ionization of an acetal, further influencing the reaction pathway. nih.gov
In other systems, the strategic placement of an electron-donating alkoxy group can act as an "activating group" to direct reactions. For example, it can stabilize a carbocation intermediate formed during a C–H insertion reaction, thereby controlling the regioselectivity of the cyclization. acs.org
Exploration of Different Alkoxy Groups in the Acetal Moiety
Varying the nature of the alkoxy groups in the acetal moiety provides a powerful tool for tuning the compound's stability and reactivity. The electronic properties of the R group in a 1-halo-2,2-di(OR)₂-propane derivative can significantly alter the lability of the acetal.
A systematic study on the acid-catalyzed hydrolysis of 2-alkoxypropan-2-yl protecting groups revealed a clear correlation between the electronic nature of the alkoxy group and the rate of cleavage. beilstein-journals.org The rate of hydrolysis is dependent on the stability of the oxocarbenium ion intermediate formed during the reaction.
Electron-donating groups (e.g., isopropoxy, cyclohexyloxy) stabilize the positively charged intermediate, thus accelerating the rate of hydrolysis.
Electron-withdrawing groups (e.g., 2,2,2-trifluoroethoxy) destabilize the intermediate, which slows the hydrolysis rate and makes the acetal more stable. beilstein-journals.org
The relative stabilities can be quantitatively compared, as shown in the table below, which summarizes the relative rate constants for the cleavage of different alkoxy acetals from the 5'-hydroxy group of 2'-deoxythymidine.
| Alkoxy Group | Substituent Type | Relative Rate of Cleavage (k_rel) |
| Cyclohexyloxy | Electron-donating | 7.7 |
| Isopropoxy | Electron-donating | 7.4 |
| Methoxy | Reference | 1.0 |
| Benzyloxy | Weakly Electron-withdrawing | 0.6 |
| 2,2,2-Trifluoroethoxy | Strongly Electron-withdrawing | 0.04 |
This table is generated based on data reported in the literature. beilstein-journals.org
This ability to "tune" the stability of the acetal group is highly valuable in multi-step synthesis, particularly in the context of protecting groups, where selective deprotection under specific conditions is required. beilstein-journals.org Furthermore, even remote alkoxy groups can influence reactivity. In flexible molecular systems, a distant alkoxy group can approach the acetal moiety during a reaction to provide electrostatic stabilization, accelerating hydrolysis by up to 20-fold compared to substrates lacking the group. nih.gov This demonstrates that both local and remote structural modifications to the alkoxy components can have a significant and predictable impact on chemical behavior.
Research Gaps and Future Directions
Underexplored Reactivity Profiles
The reactivity of 1-Chloro-2,2-dimethoxypropane is dominated by the electronic and steric effects of its functional groups. As a primary alkyl halide, it is theoretically a candidate for bimolecular nucleophilic substitution (SN2) reactions. However, the bulky 2,2-dimethoxypropyl group creates significant steric hindrance at the α-carbon, making the backside attack required for a typical SN2 reaction difficult. wolfram.comblogspot.com This steric congestion also disfavors the formation of a primary carbocation, thus making unimolecular nucleophilic substitution (SN1) pathways unlikely. odinity.comucsb.edu
Furthermore, the absence of β-hydrogens in the molecule's backbone precludes the possibility of elimination reactions (E2 or E1) with bases such as alcoholic potassium hydroxide. quora.com This inherent resistance to standard substitution and elimination pathways means that its reactivity profile is significantly underexplored.
Future research should focus on alternative activation modes to unlock new synthetic transformations. Potential areas of exploration include:
Radical Reactions: Investigating radical-mediated transformations could bypass the steric limitations of ionic pathways. Atom transfer radical addition (ATRA) or other radical-based C-C and C-heteroatom bond-forming reactions could prove to be effective.
Organometallic Chemistry: The formation of Grignard or other organometallic reagents from this compound could open up a wide range of possibilities for nucleophilic additions to carbonyls and other electrophiles. nih.govchemspider.com The stability and reactivity of such organometallic species would be a key area of investigation.
Transition-Metal Catalyzed Cross-Coupling Reactions: Exploring the use of this compound as a substrate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could lead to the synthesis of complex molecules. The challenge will be to find catalytic systems that can overcome the steric hindrance for oxidative addition.
Development of Novel Catalytic Systems for Transformations
Given the inherent low reactivity of this compound in traditional stoichiometric reactions, the development of novel catalytic systems is paramount to unlocking its synthetic utility. The principles of modern catalysis, including organocatalysis and transition-metal catalysis, offer promising avenues. nih.gov
Future research in this area should target the development of catalysts that can:
Overcome Steric Hindrance: Designing catalysts with specific steric and electronic properties that can facilitate nucleophilic attack on the hindered carbon center is a significant challenge. This could involve the use of Lewis acids to activate the C-Cl bond or the design of sterically accessible organocatalysts.
Enable Asymmetric Transformations: For the synthesis of chiral molecules, the development of enantioselective catalytic systems for reactions involving this compound would be highly valuable. This could involve chiral phase-transfer catalysts or transition-metal complexes with chiral ligands.
Promote Novel Reaction Pathways: Catalytic systems could be designed to promote reaction pathways that are not accessible under thermal or stoichiometric conditions. This might include C-H activation at other positions in the molecule or novel rearrangement reactions.
Potential in Green Chemistry Approaches
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, provide a valuable framework for future research involving this compound. ajrconline.orgglobalresearchonline.netnih.gov
Key areas for investigation include:
Atom-Economical Synthesis: Developing more atom-economical methods for the synthesis of this compound itself would be a primary goal. This would involve minimizing the use of protecting groups and maximizing the incorporation of all atoms from the starting materials into the final product.
Use of Greener Solvents: Exploring the use of environmentally benign solvents such as water, supercritical fluids, or bio-based solvents in reactions involving this compound would reduce the environmental impact of its transformations. researchgate.net
Catalytic versus Stoichiometric Reagents: As mentioned previously, the development of catalytic transformations would align with the principles of green chemistry by reducing the amount of waste generated compared to stoichiometric reactions. acs.org
Biodegradability and Reduced Toxicity: Assessing the environmental fate and toxicity of this compound and its derivatives would be crucial in evaluating its "greenness" as a chemical building block.
Integration into Flow Chemistry Methodologies
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. d-nb.infothieme-connect.desemanticscholar.org The integration of this compound into flow chemistry methodologies represents a significant and promising area for future research.
Potential benefits and research directions include:
Enhanced Reaction Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control could be crucial for optimizing reactions involving the sterically hindered this compound, potentially enabling transformations that are difficult to achieve in batch.
Safe Handling of Hazardous Reagents: If reactions involving this compound require the use of hazardous reagents (e.g., strong bases, organometallics), flow chemistry can significantly improve safety by minimizing the amount of hazardous material present at any given time.
Scalability of Processes: Once a synthetic route involving this compound is developed in a flow system, scaling up the production is often more straightforward than with batch processes. flinders.edu.au
Multi-step Continuous Synthesis: Integrating the synthesis and subsequent reactions of this compound into a multi-step continuous flow process could streamline the production of more complex target molecules, reducing the need for intermediate purification steps. researchgate.net
The exploration of these research avenues will be critical in defining the future role of this compound in the landscape of modern organic synthesis.
Q & A
Q. What are the established synthetic routes for 1-chloro-2,2-dimethoxypropane, and what experimental conditions are critical for optimizing yield?
Two primary methods are documented:
- Route 1 : Reaction of chloroacetone with trimethyl orthoformate in methanol under acid catalysis. This method is noted for simplicity and high conversion rates, making it suitable for lab-scale synthesis .
- Route 2 : Pyrolysis of this compound (5a) with catalysts like quinaldine phosphate at 180–250°C. This route is scalable but requires precise temperature control to avoid decomposition .
Key considerations : For Route 1, ensure anhydrous conditions to minimize side reactions (e.g., methyl acetate formation). For Route 2, catalytic efficiency and temperature gradients significantly impact product distribution .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- NMR : The compound exhibits distinct proton environments, such as methoxy groups (δ ~3.2 ppm) and a chlorine-bearing carbon. Evidence from pyrolysis products (e.g., 2-methoxyallyl chloride) includes NMR shifts for allylic protons (δ ~5.0 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 106/108 (C₄H₇O³⁵Cl/C₄H₇O³⁷Cl) confirm the molecular formula. Fragmentation patterns should align with loss of methoxy groups .
- GC retention indices : Retention times and indices (e.g., Kovats) are critical for distinguishing isomers like 1-chloro-2-methoxypropene, a common byproduct .
Advanced Research Questions
Q. What methodological trade-offs exist between succinimide-mediated synthesis and pyrolysis for generating 2-methoxyallyl derivatives?
- Succinimide route (e.g., N-chlorosuccinimide + 2-methoxypropene): Produces 2-methoxyallyl chloride (3a) and 1-chloro-2-methoxypropene (4a) with high regioselectivity. However, refluxing in CCl₄ is required, posing safety concerns .
- Pyrolysis route : Enables large-scale production but suffers from low conversion (~20%) for the chloro derivative. Catalysts like K₂S₂O₇ improve efficiency but may introduce side reactions (e.g., methanol elimination) .
Recommendation : Use the succinimide route for controlled, small-scale synthesis and pyrolysis for scalable applications after optimizing catalyst loading .
Q. How can conflicting data on thermal decomposition pathways be resolved during catalytic pyrolysis of this compound?
Q. What mechanistic insights explain the formation of isomeric byproducts (e.g., 1-chloro-2-methoxypropene) during synthesis, and how can selectivity be improved?
Q. How do computational methods (e.g., QSPR, DFT) enhance the prediction of physicochemical properties for this compound?
- QSPR models : Correlate molecular descriptors (e.g., LogP, polar surface area) with properties like boiling point or solubility. For this compound, QSPR predicts high hydrophobicity (LogP ~1.5), aligning with its limited aqueous solubility .
- DFT simulations : Calculate bond dissociation energies to predict thermal stability. For example, the C-Cl bond energy (~70 kcal/mol) suggests susceptibility to homolytic cleavage under pyrolysis conditions .
- Validation : Compare computed spectra (e.g., IR, NMR) with experimental data to refine models .
Methodological Recommendations
- Scalability : For large-scale production, prioritize pyrolysis with quinaldine phosphate, but include safety protocols for handling high temperatures .
- Byproduct mitigation : Use fractional distillation or preparative GC to isolate pure this compound from isomers .
- Data reconciliation : Employ multivariate analysis (e.g., PCA) to resolve discrepancies in catalytic efficiency or reaction yields across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
